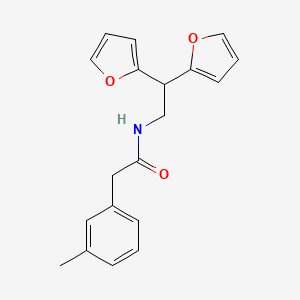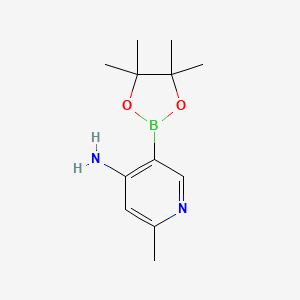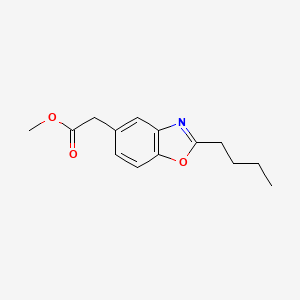![molecular formula C16H16F3N3O2S B2940713 2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine CAS No. 2202201-75-8](/img/structure/B2940713.png)
2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine” is a heterocyclic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . Thiazoles are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Synthesis Analysis
The synthesis of such compounds often involves the use of hydrazonoyl halides as reagents. These can be used for the synthesis of heterocyclic compounds through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiazole ring and a pyridine ring. The thiazole ring contains sulfur and nitrogen atoms at positions 1 and 3, respectively . The orientation of the thiazole ring towards the target site can be nitrogen orientation, sulfur orientation, or parallel orientation .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the substituents on the thiazole ring. These substituents can alter the orientation types and shield the nucleophilicity of nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, thiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .科学的研究の応用
Synthesis of Novel Compounds
Researchers have developed methods for synthesizing new thiazolo[3, 2]pyridines containing pyrazolyl moiety and explored their antimicrobial activity. These compounds were created through various chemical reactions involving condensation and reflux processes, indicating the versatility of thiazole and pyridine derivatives in drug discovery (El-Emary et al., 2005).
Antimicrobial Activity
Another study synthesized pyridine derivatives with antimicrobial properties, emphasizing the importance of substituting benzothiazoles and chloropyridine carboxylic acid in creating compounds with significant biological activity (Patel et al., 2011).
Molecular Structural Analysis
A detailed analysis of 10-methoxy-10H-furo[3,2-g]chromeno[2,3-b][1,3]thiazolo[5,4-e]pyridine-2,10(3H)-dione revealed insights into its FT-IR, structural, thermochemical, and electronic absorption spectral properties. This study used density functional theory (DFT) to understand the molecule's stability, vibrational frequencies, and potential for non-linear optical applications, highlighting the potential of such compounds in materials science (Halim & Ibrahim, 2021).
Synthesis of Piperidine Derivatives
Research into the synthesis of unconventional piperidines through copper-catalyzed reactions demonstrates the potential for creating novel piperidine derivatives with various applications. This work showcases the methodological advancements in organic synthesis, providing a pathway to new compounds with potentially unique biological or chemical properties (Crotti et al., 2011).
Antitumor Agents
The synthesis and biological evaluation of polymethoxylated fused pyridine ring systems as antitumor agents indicate the role of such compounds in cancer research. By synthesizing a variety of methoxylated aryl groups and screening them for in vitro antitumor activity, researchers have identified compounds with broad-spectrum antitumor activity, highlighting the therapeutic potential of pyridine derivatives in oncology (Rostom et al., 2009).
作用機序
Target of Action
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . These compounds target a variety of cellular processes and proteins, depending on their specific structures and functional groups.
Mode of Action
The mode of action of thiazole derivatives can vary widely, but many work by interacting with enzymes or receptors in cells. For example, some thiazole derivatives have been found to inhibit topoisomerase II, an enzyme involved in DNA replication .
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways. For instance, some thiazole-containing drugs inhibit the synthesis of certain proteins, disrupt cell division, or block the activity of enzymes involved in DNA replication .
Pharmacokinetics
The pharmacokinetics of thiazole derivatives can vary based on their specific structures. Some thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This can affect their absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of thiazole derivatives can range from antimicrobial to antitumor effects, depending on the specific compound and its targets .
Action Environment
The action of thiazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. These factors can affect the stability of the compound, its ability to reach its target, and its overall efficacy .
将来の方向性
The future research directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given the wide range of biological activities exhibited by thiazole derivatives , this compound could be a promising candidate for the development of new therapeutic agents.
特性
IUPAC Name |
1,3-thiazol-4-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2S/c17-16(18,19)13-2-1-3-14(21-13)24-8-11-4-6-22(7-5-11)15(23)12-9-25-10-20-12/h1-3,9-11H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPVCZHOEDOXOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C(=O)C3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(4-ethoxyphenyl)-2-hydroxy-3,4-dihydropyridine-3-carboxylate](/img/structure/B2940632.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2940635.png)
![Benzyl {[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2940638.png)
![Tert-butyl ((5r,8r)-2-oxo-1-azaspiro[4.5]decan-8-yl)carbamate](/img/no-structure.png)
![3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2940641.png)


![1-{3-[3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethylazetidin-2-one](/img/structure/B2940645.png)
![Cyclohexylethyl[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B2940646.png)


![N-(2-methoxy-5-methylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2940652.png)
![Ethyl 2-[[4-benzyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2940653.png)